molecular formula C9H10N2O3 B1293727 N-((4-Nitrophenyl)methyl)acetamide CAS No. 56222-10-7

N-((4-Nitrophenyl)methyl)acetamide

Cat. No. B1293727
CAS RN: 56222-10-7
M. Wt: 194.19 g/mol
InChI Key: ZMQPYUAJBGXGCB-UHFFFAOYSA-N
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Description

N-((4-Nitrophenyl)methyl)acetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Nitrophenyl)methyl)acetamide includes a nitro group attached to a benzene ring, which is further linked to the acetamide moiety. This structure is related to various other compounds studied for their physical, chemical, and spectral properties .

Synthesis Analysis

The synthesis of N-((4-Nitrophenyl)methyl)acetamide-related compounds often involves the use of starting materials such as nitrophenylacetonitrile and various aldehydes or ketones. For instance, a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides were synthesized using p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones, catalyzed by trifluoroacetic acid (TFA) via the Dakin–West reaction . This method provides a moderate reaction condition and a cost-effective synthesis approach.

Molecular Structure Analysis

The molecular structure of N-((4-Nitrophenyl)methyl)acetamide and its analogs has been extensively studied using various spectroscopic techniques. For example, the structure of related compounds such as N-(4-methylphenyl)-2,2-dichloroacetamide has been investigated using Fourier transform infrared (FTIR) and FT-Raman spectra, along with ab initio and DFT studies to determine structural and vibrational characteristics . Similarly, the crystal structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide has been determined, revealing the presence of N-H...O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of N-((4-Nitrophenyl)methyl)acetamide and its derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the presence of a nitro group can facilitate certain reactions, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, catalyzed by Pd(II)-complexes . The nitro group can also be reduced to an amino group, as seen in the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((4-Nitrophenyl)methyl)acetamide and related compounds are closely related to their molecular structure. The presence of a nitro group can significantly affect the compound's solvatochromic behavior, as seen in the study of N-(4-Methyl-2-nitrophenyl)acetamide, where the bifurcate hydrogen bond influences the IR spectrum and dipole moment in solution . The crystal structures of various substituted acetamides have been determined to understand their bonding parameters and molecular orientations .

Scientific Research Applications

Solvation Effects and Molecular Interactions

  • N-(4-Methyl-2-nitrophenyl)acetamide, a molecule similar in structure to N-((4-Nitrophenyl)methyl)acetamide, forms complexes with solvents through a bifurcate hydrogen bond, showing a labile equilibrium influenced by temperature, phase state, and solvent properties. This behavior is significant in understanding solvent interactions and molecular stability in various environments (Krivoruchka et al., 2004).

Structural Analysis and Molecular Conformation

  • Studies on compounds similar to N-((4-Nitrophenyl)methyl)acetamide, such as 2-Chloro-N-(3-methylphenyl)acetamide, have provided insights into molecular conformation, including bond orientations and intermolecular hydrogen bonding. This information is crucial for understanding the structural basis of molecular interactions and properties (Gowda et al., 2007).

Anticancer Properties

  • Derivatives of N-((4-Nitrophenyl)methyl)acetamide have been synthesized and evaluated for their anticancer activity. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promising results against human lung adenocarcinoma cells, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).

Design of Small Molecule Inhibitors

  • The design and synthesis of derivatives of N-((4-Nitrophenyl)methyl)acetamide, such as oxadiazole derivatives, have been explored for inhibiting specific proteins like Collapsin response mediator protein 1 (CRMP 1), relevant in lung cancer treatment. This research highlights the role of these compounds in developing targeted therapies (Panchal et al., 2020).

Chemical Synthesis and Green Chemistry

  • N-(3-Amino-4-methoxyphenyl)acetamide, structurally related to N-((4-Nitrophenyl)methyl)acetamide, has been synthesized using green chemistry principles. This approach emphasizes the importance of eco-friendly methods in chemical synthesis, particularly in producing intermediates for dyes (Zhang Qun-feng, 2008).

Development of Optical Indicators

  • Research on N-((4-Nitrophenyl)methyl)acetamide derivatives has led to the development of compounds like B1 and B2, which act as optical indicators for OH- ions. These compounds' structures and optical properties have been extensively studied, demonstrating their potential in analytical applications (Wannalerse et al., 2022).

Safety And Hazards

N-((4-Nitrophenyl)methyl)acetamide may cause skin irritation and can be harmful if absorbed through the skin . Ingestion can be harmful and may cause irritation of the digestive tract . Inhalation can be harmful and may cause respiratory tract irritation .

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPYUAJBGXGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204774
Record name N-((4-Nitrophenyl)methyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrobenzyl)acetamide

CAS RN

56222-10-7
Record name NSC 216075
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56222-10-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-((4-Nitrophenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 8.0 g (42 mmol, 1.0 eq.) of (4-nitrophenyl)methanamine hydrochloride in 40 mL of methylene chloride and 28 mL (340 mmol, 8.0 eq.) of pyridine was added 16 mL (170 mmol, 4.0 eq.) of acetic anhydride. The mixture was stirred at room temperature for 16 h and diluted with 200 mL of methylene chloride. The organic solution was washed with sat. brine and dried (Na2SO4). The solvent was removed in vacuo to provide 8.0 g (41 mmol, 98%) of N-(4-nitrobenzyl)acetamide (I-21).
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8 g
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28 mL
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16 mL
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40 mL
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Perrey, NA German, BP Gilmour, JX Li… - Journal of medicinal …, 2013 - ACS Publications
Increasing evidence implicates the orexin 1 (OX 1 ) receptor in reward processes, suggesting OX 1 antagonism could be therapeutic in drug addiction. In a program to develop an OX 1 …
Number of citations: 40 pubs.acs.org

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